chemical structure and properties of 2-Heptanone,5-(hydroxymethyl)
chemical structure and properties of 2-Heptanone,5-(hydroxymethyl)
Abstract
This technical guide provides a comprehensive overview of 2-Heptanone, 5-(hydroxymethyl)- (CAS No. 498572-74-0), a bifunctional organic molecule with potential applications in chemical synthesis and drug discovery. Owing to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and fundamental principles of organic chemistry to offer a detailed profile. We will explore its chemical structure, predicted physicochemical properties, and expected spectroscopic signatures. Furthermore, this guide proposes plausible synthetic routes and discusses the potential utility of this molecule as a versatile building block for researchers, scientists, and drug development professionals.
Introduction and Molecular Structure
2-Heptanone, 5-(hydroxymethyl)- is a chiral organic compound featuring two key functional groups: a ketone at the 2-position and a primary alcohol (hydroxymethyl group) at the 5-position of a heptane backbone.[1][2] This bifunctional nature makes it an interesting target for synthesis and a potentially valuable intermediate for creating more complex molecular architectures.[3][4] The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group within the same molecule allows for a diverse range of chemical transformations. The introduction of a hydroxymethyl group into a carbon chain can also enhance properties such as water solubility and provide a site for further derivatization, which is often a desirable feature in drug design.[5]
The molecular structure contains a stereocenter at the C5 position, meaning it can exist as two enantiomers, (R)-5-(hydroxymethyl)-2-heptanone and (S)-5-(hydroxymethyl)-2-heptanone.
Caption: Proposed workflow for the synthesis of 2-Heptanone, 5-(hydroxymethyl)-.
Chemo-enzymatic Synthesis Approach
An alternative, milder approach could be a chemo-enzymatic synthesis. This would involve the conversion of a corresponding halomethyl ketone into an acetoxymethyl ketone, followed by enzyme-catalyzed ethanolysis to yield the final hydroxymethyl ketone. This method avoids the use of harsh heavy metals. [6]
Reactivity
The bifunctional nature of 2-Heptanone, 5-(hydroxymethyl)- allows for selective reactions.
-
The Hydroxyl Group: Can undergo esterification, etherification, or oxidation to an aldehyde or carboxylic acid.
-
The Ketone Group: Can be reduced to a secondary alcohol, undergo nucleophilic addition, or participate in condensation reactions. [7]The ketone functionality can also be a target for creating more complex heterocyclic structures. [8]
Spectroscopic Characterization (Predicted)
Definitive spectra for 2-Heptanone, 5-(hydroxymethyl)- are not publicly available. The following sections detail the expected spectroscopic characteristics based on its functional groups and data from analogous hydroxylated ketones. [9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (C1) | ~2.1 | Singlet |
| -CH₂- (C3, adjacent to C=O) | ~2.4 | Triplet |
| -CH₂- (C4) | ~1.5 | Multiplet |
| -CH- (C5, attached to CH₂OH) | ~3.8 | Multiplet |
| -CH₂OH (Hydroxymethyl protons) | ~3.6 | Doublet |
| -OH (Hydroxyl proton) | 2.0 - 5.0 (variable) | Broad Singlet |
| -CH₂- (C6) | ~1.3 | Multiplet |
| -CH₃ (C7) | ~0.9 | Triplet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon and the carbon bearing the hydroxyl group. [10][11]
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C2) | ~209 |
| -CH-OH (C5) | 60 - 70 |
| -CH₂OH (Hydroxymethyl carbon) | ~65 |
| -CH₃ (C1) | ~30 |
| Other aliphatic carbons | 10 - 45 |
Infrared (IR) Spectroscopy
The IR spectrum will prominently feature strong absorption bands characteristic of the hydroxyl and carbonyl groups. [12][13]
| Functional Group | Absorption Range (cm⁻¹) | Description |
|---|---|---|
| O-H (Alcohol) | 3200 - 3600 | Strong, broad peak due to hydrogen bonding. |
| C=O (Ketone) | 1705 - 1725 | Strong, sharp peak. |
| C-O (Alcohol) | 1000 - 1260 | Strong peak. [14] |
| C-H (sp³) | 2850 - 3000 | Medium to strong peaks. |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns for alcohols and ketones would likely be observed. [15][16]
-
α-Cleavage: Breakage of the C-C bond adjacent to the carbonyl group, leading to acylium ions.
-
McLafferty Rearrangement: If a γ-hydrogen is present relative to the carbonyl group, this rearrangement can occur.
-
Dehydration: Loss of a water molecule (M-18) from the molecular ion is a common fragmentation for alcohols. [17]
General Experimental Protocols for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Acquire spectra on a 400 MHz or higher spectrometer. [9]* IR Spectroscopy: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent. Acquire the spectrum using an FTIR spectrometer. [9]* Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and analyze the fragmentation pattern.
Applications in Drug Discovery and Chemical Synthesis
While specific applications for 2-Heptanone, 5-(hydroxymethyl)- have not been documented, its bifunctional nature makes it a promising candidate for various roles in research and development.
-
Building Block for Synthesis: It can serve as a versatile starting material for the synthesis of more complex molecules, including natural product analogues and heterocyclic compounds. [18]Bifunctional reagents are valuable for creating molecular complexity in an atom-economical way. [4]* Lead Compound Modification: The hydroxymethyl group can be introduced into a lead compound to improve its pharmacokinetic properties, such as increasing water solubility and providing a new site for metabolic processes. [5]* Scaffold for Libraries: This molecule could be used as a scaffold to generate a library of diverse compounds for screening in drug discovery programs. The two functional groups allow for derivatization at different points in the molecule.
-
Probes for Chemical Biology: Ketone-containing molecules can be designed as probes to study biological systems, for example, by forming reversible covalent bonds with lysine residues in proteins. [19]
Caption: Potential applications of 2-Heptanone, 5-(hydroxymethyl)-.
Conclusion
2-Heptanone, 5-(hydroxymethyl)- represents a molecule of significant interest due to its bifunctional character. While direct experimental data is limited, this guide provides a robust theoretical and predictive framework for its properties, synthesis, and potential applications. By leveraging established principles of organic chemistry and data from analogous compounds, researchers can better understand and utilize this compound in their synthetic and drug discovery endeavors. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising molecule.
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